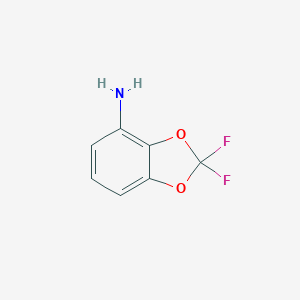

4-Amino-2,2-difluoro-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIKYXZKSIARLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371682 | |

| Record name | 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106876-54-4 | |

| Record name | 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-dioxaindan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2,2-difluoro-1,3-benzodioxole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic amine that has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the presence of the difluorinated dioxole ring, impart desirable physicochemical properties to molecules, influencing their metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Core Properties of this compound

This section summarizes the key chemical and physical properties of this compound. The data has been compiled from various chemical suppliers and scientific databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | 2,2-difluoro-1,3-benzodioxol-4-amine; 2,2-difluorobenzo[d]dioxol-4-amine | |

| CAS Number | 106876-54-4 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Physical Form | Solid | |

| Solubility | Insoluble in water; Soluble in most organic solvents. | |

| Storage Temperature | Refrigerator |

Safety Information:

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Note: This information is for guidance and a full safety data sheet (SDS) should be consulted before handling.

Synthesis of this compound

Experimental Workflow: Reduction of 4-Nitro-2,2-difluoro-1,3-benzodioxole

This workflow outlines the general steps for the reduction of a nitroarene to an aniline derivative, a common method in organic synthesis.

Detailed Methodologies for Key Experiments

While a specific protocol for the synthesis of the target molecule is unavailable, the following are generalized procedures for the key steps outlined in the workflow above, based on standard organic chemistry techniques.

Reduction of Aromatic Nitro Compounds using Tin(II) Chloride:

-

Reaction Setup: The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (typically 3-5 equivalents) is added.

-

Reaction Conditions: The mixture is stirred, often at an elevated temperature (e.g., 50-70 °C), and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and a saturated aqueous solution of sodium bicarbonate is carefully added until the solution is basic, which precipitates tin salts.

-

Extraction and Purification: The mixture is filtered, and the filtrate is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amine. Further purification is typically achieved by column chromatography or recrystallization.

Role in Drug Discovery: A Key Intermediate for CFTR Correctors

This compound is a crucial intermediate in the synthesis of highly potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] Specifically, it is a precursor to ABBV/GLPG-2222, a clinical-stage CFTR corrector.[3]

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the most common mutation being the deletion of phenylalanine at position 508 (ΔF508).[4] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and leading to a loss of function.[5] CFTR correctors are small molecules that can rescue the folding and trafficking of mutant CFTR, thereby increasing the amount of functional protein at the cell surface.[6]

Signaling Pathway: Correction of Misfolded ΔF508-CFTR

The following diagram illustrates the mechanism of action of a CFTR corrector derived from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. Its role as a key intermediate in the development of the CFTR corrector ABBV/GLPG-2222 highlights its importance in the field of drug discovery, particularly for addressing protein misfolding diseases like cystic fibrosis. Further research into the synthesis and biological activities of this and related compounds is warranted to explore their full potential in medicinal chemistry.

References

- 1. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Design and Synthesis of a Hybrid Potentiator-Corrector Agonist of the Cystic Fibrosis Mutant Protein ΔF508-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxol-4-amine and Related Compounds

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,2-difluoro-1,3-benzodioxol-4-amine and its related structures. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of direct data for 2,2-difluoro-1,3-benzodioxol-4-amine, this guide also incorporates data from closely related analogues, including the parent compound 2,2-difluoro-1,3-benzodioxole and its 5-amino, 4-carboxylic acid, and 4-carboxaldehyde derivatives, to provide a broader understanding of this chemical scaffold.

General Information

The 2,2-difluoro-1,3-benzodioxole moiety is a significant structural component in medicinal chemistry. The inclusion of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This makes derivatives of this scaffold, such as 2,2-difluoro-1,3-benzodioxol-4-amine, valuable intermediates in the synthesis of novel therapeutic agents.[1][2]

Chemical Structure:

Caption: Chemical structure of 2,2-difluoro-1,3-benzodioxol-4-amine.

Physicochemical Properties

| Property | 2,2-Difluoro-1,3-benzodioxole | 5-Amino-2,2-difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde |

| CAS Number | 1583-59-1[3] | 1544-85-0[4] | 126120-85-2[5] | 119895-68-0[6] |

| Molecular Formula | C₇H₄F₂O₂[3] | C₇H₅F₂NO₂ | C₈H₄F₂O₄[5] | C₈H₄F₂O₃ |

| Molecular Weight | 158.10 g/mol [3] | Not specified | 202.11 g/mol [5] | Not specified |

| Appearance | Colorless to yellow liquid[7] | Not specified | White to pale cream crystals or powder[8] | Liquid[6] |

| Melting Point | Not applicable | Not specified | 200-204 °C[5] | Not applicable |

| Boiling Point | 129-130 °C[7] | Not specified | Not specified | Not specified |

| Density | 1.303 g/mL at 25 °C | Not specified | Not specified | 1.423 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.444 | Not specified | Not specified | n20/D 1.497[6] |

| Flash Point | 32 °C (89.6 °F)[7] | Not specified | Not applicable[5] | 91.1 °C (196.0 °F)[6] |

Synthesis and Experimental Protocols

The synthesis of 2,2-difluoro-1,3-benzodioxole derivatives typically begins with the construction of the core ring structure, followed by functional group manipulations.

A common method for synthesizing the 2,2-difluoro-1,3-benzodioxole core involves a halogen exchange reaction on 2,2-dichloro-1,3-benzodioxole.[9]

Experimental Protocol:

-

Reactants: 2,2-dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF), and a polar aprotic solvent such as sulfolane.[1]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a heating mantle.[9]

-

Procedure:

-

Charge the flask with anhydrous KF (3.61 mol) and 2,2-dichloro-1,3-benzodioxole (1.18 mol).[9]

-

Heat the mixture to 140 °C with stirring.[9]

-

Monitor the reaction progress by gas chromatography (GC).[9]

-

Upon completion (approximately 8 hours), cool the reaction mixture.[9]

-

Add water to dissolve the inorganic salts and the solvent.[9]

-

The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, separates and can be purified by distillation.[9]

-

Caption: Synthesis of the 2,2-difluoro-1,3-benzodioxole core.

The synthesis of the 4-amino derivative can be envisioned through the reduction of a corresponding nitro-substituted precursor. This is a standard method for introducing an amino group onto an aromatic ring.

Experimental Protocol (Hypothetical):

-

Starting Material: 4-Nitro-2,2-difluoro-1,3-benzodioxole.

-

Reducing Agent: A common reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

-

Procedure (using SnCl₂/HCl):

-

Dissolve 4-nitro-2,2-difluoro-1,3-benzodioxole in a suitable solvent like ethanol.

-

Add a solution of SnCl₂ in concentrated HCl dropwise at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by carefully adding a base (e.g., NaOH solution) until the mixture is alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield 2,2-difluoro-1,3-benzodioxol-4-amine.

-

Caption: Proposed synthesis of 2,2-difluoro-1,3-benzodioxol-4-amine.

Biological Activity and Applications

The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structure in drug discovery, known for contributing to good bioavailability.[1] This core is a key component in the development of small molecule chaperones for treating cystic fibrosis.[1] For instance, the compound ABBV/GLPG-2222, a potent and efficacious CFTR corrector that has advanced into clinical trials, features this chemical group.[2] The synthesis of such molecules often involves coupling an amine with 1-(2,2-difluorobenzo[d][1]dioxol-5-yl)cyclopropanecarboxylic acid.[2] This highlights the importance of aminated derivatives of 2,2-difluoro-1,3-benzodioxole as crucial building blocks in medicinal chemistry.

Safety and Handling

Safety data for 2,2-difluoro-1,3-benzodioxol-4-amine is not directly available. However, information on related compounds provides guidance on handling precautions.

-

2,2-Difluoro-1,3-benzodioxole: This compound is a flammable liquid.[7] It is classified as a skin irritant and may cause an allergic skin reaction. It should be kept away from heat, sparks, open flames, and hot surfaces.[7]

-

5-Amino-2,2-difluoro-1,3-benzodioxole: This isomer is considered toxic if swallowed, and harmful in contact with skin or if inhaled.[4] It causes skin and serious eye irritation.[4]

-

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: This derivative is harmful if swallowed and causes serious eye damage.[5]

-

General Handling Precautions: When handling these or similar compounds, it is crucial to use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][10] Work should be conducted in a well-ventilated area to avoid inhalation of vapors or dust.[7][10]

Hazard Classifications Summary:

| Compound | Hazard Classifications |

| 2,2-Difluoro-1,3-benzodioxole | Flammable Liquid 3, Skin Irritant 2, Skin Sensitizer |

| 5-Amino-2,2-difluoro-1,3-benzodioxole | Acute Oral Toxicity 3, Acute Dermal Toxicity 4, Acute Inhalation Toxicity 4, Skin Corrosion/Irritation 2, Serious Eye Damage/Eye Irritation 2[4] |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | Acute Toxicity 4 (Oral), Eye Damage 1, Aquatic Acute 1[5] |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, STOT SE 3[6] |

References

- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid 97 126120-85-2 [sigmaaldrich.com]

- 6. 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde 97 119895-68-0 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-2,2-difluoro-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the analytical methods and data interpretation required for the structural elucidation of 4-Amino-2,2-difluoro-1,3-benzodioxole, a key building block in medicinal chemistry.

Introduction

This compound (CAS Number: 106876-54-4) is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of complex organic molecules, including potent therapeutic agents.[1] Its structure, featuring a difluorinated dioxole ring fused to an aniline moiety, imparts unique electronic and metabolic properties to the molecules it is incorporated into. Accurate structural confirmation is paramount for its application in drug discovery and development. This document outlines the key analytical techniques and expected data for the unambiguous structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 106876-54-4 | [1] |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Insoluble in water | [2] |

Proposed Synthetic Route and Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process starting from 2,2-difluoro-1,3-benzodioxole: electrophilic nitration to introduce a nitro group at the 4-position, followed by reduction of the nitro group to the corresponding amine.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol for the Synthesis of 4-Nitro-2,2-difluoro-1,3-benzodioxole (Step 1)

This protocol is based on standard nitration procedures for activated aromatic rings.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (25 mL) to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid (5 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Starting Material: Dissolve 2,2-difluoro-1,3-benzodioxole (10 g, 0.063 mol) in a minimal amount of concentrated sulfuric acid and cool the solution to 0-5 °C. Add this solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (200 g). A yellow precipitate should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-nitro-2,2-difluoro-1,3-benzodioxole.

Experimental Protocol for the Synthesis of this compound (Step 2)

This protocol describes a standard reduction of an aromatic nitro group using tin(II) chloride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-2,2-difluoro-1,3-benzodioxole (5 g, 0.025 mol) and ethanol (50 mL).

-

Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (28 g, 0.124 mol) in concentrated hydrochloric acid (25 mL) in portions.

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. The yellow suspension should become a clear solution.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10. A precipitate of tin salts will form.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Structure Elucidation and Spectroscopic Data

The following sections detail the expected analytical data that would confirm the structure of this compound.

Figure 2: Logical workflow for the spectroscopic structure elucidation.

Mass Spectrometry

Protocol for Mass Spectrometry: Mass spectra would be acquired on a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile.

Expected Data: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure.

| m/z (expected) | Ion | Comments |

| 173.03 | [C₇H₅F₂NO₂]⁺ | Molecular ion (M⁺) |

| 145.04 | [C₇H₅F₂O]⁺ | Loss of CO (decarbonylation) |

| 125.03 | [C₆H₃F₂O]⁺ | Loss of HCN from M⁺ |

| 96.02 | [C₅H₂F₂]⁺ | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | d | 1H | Aromatic CH |

| ~ 6.5 - 6.7 | dd | 1H | Aromatic CH |

| ~ 6.4 - 6.6 | d | 1H | Aromatic CH |

| ~ 3.5 - 4.5 | br s | 2H | -NH₂ |

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~ 145 - 150 | Aromatic C-O |

| ~ 140 - 145 | Aromatic C-NH₂ |

| ~ 130 - 135 | Aromatic C-O |

| ~ 120 - 125 | t (J ≈ 250-280 Hz) |

| ~ 110 - 115 | Aromatic CH |

| ~ 105 - 110 | Aromatic CH |

| ~ 100 - 105 | Aromatic CH |

Infrared (IR) Spectroscopy

Protocol for IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Expected IR Data: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3450 - 3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1520 - 1480 | Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching |

| 1100 - 1000 | Strong | C-F stretching |

| 1050 - 1000 | Strong | Symmetric C-O-C stretching |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. The predicted data presented in this guide, derived from established principles of analytical chemistry, provides a robust framework for the confirmation of its synthesis and purity. This ensures the quality of this critical intermediate for its applications in research and development.

References

Spectroscopic and Synthetic Insights into 4-Amino-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 4-Amino-2,2-difluoro-1,3-benzodioxole, focusing on its Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of experimental spectra in publicly accessible literature, this guide presents predicted ¹H and ¹³C NMR data to aid in the identification and characterization of this compound. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for aromatic amines is provided, alongside a plausible synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide expected values for spectra recorded in deuterated chloroform (CDCl₃). It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | m | 3H | Aromatic Protons |

| ~3.5 - 4.5 | br s | 2H | Amino Protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | C-NH₂ |

| ~140 | Quaternary Aromatic Carbon |

| ~135 | Quaternary Aromatic Carbon |

| ~120 (t) | C-F₂ |

| ~115 | Aromatic CH |

| ~110 | Aromatic CH |

| ~105 | Aromatic CH |

Note: The multiplicity of the C-F₂ carbon is predicted to be a triplet due to coupling with the two fluorine atoms.

Experimental Protocols

General Protocol for NMR Sample Preparation of Aromatic Amines

This protocol outlines a standard procedure for the preparation of an NMR sample of a solid aromatic amine, such as this compound, for analysis.

Materials:

-

High-quality 5 mm NMR tube and cap

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of the aromatic amine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Pasteur pipette and bulb

-

Glass wool or cotton plug

-

Vial and spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Weighing: Accurately weigh the desired amount of the solid aromatic amine into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Solubilization: Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not fully soluble, it may be necessary to choose a different solvent or accept that a saturated solution will be analyzed.

-

Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution.

-

Place a small plug of glass wool or cotton into a Pasteur pipette.

-

Using a clean pipette, transfer the sample solution through the filter directly into the NMR tube.

-

-

Sample Height: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm.[1][2] This volume is optimal for detection by the NMR spectrometer's coils.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

-

Labeling: Clearly label the NMR tube with the sample identification.

Synthetic Pathway

A plausible and common synthetic route for the preparation of this compound involves a two-step process starting from 2,2-difluoro-1,3-benzodioxole: nitration followed by reduction.

Caption: Proposed synthesis of this compound.

This proposed synthesis begins with the electrophilic aromatic substitution (nitration) of the starting benzodioxole. The nitro group is then reduced to an amine using standard reducing agents such as tin in hydrochloric acid or catalytic hydrogenation.[3][4][5] This method is a well-established and efficient way to introduce an amino group onto an aromatic ring.[3][4]

References

Mass Spectrometry Analysis of 4-Amino-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Amino-2,2-difluoro-1,3-benzodioxole, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in published literature, this guide presents a theoretical framework based on its chemical structure and established mass spectrometry principles. The methodologies and expected fragmentation patterns outlined herein serve as a robust starting point for researchers developing analytical protocols for this and structurally related compounds.

Introduction

This compound (Molecular Formula: C₇H₅F₂NO₂, Molecular Weight: 173.12 g/mol ) is a fluorinated aromatic amine.[1] The presence of the difluorobenzodioxole moiety and the amino group dictates its behavior in mass spectrometry, influencing its ionization and subsequent fragmentation. Understanding these characteristics is crucial for its identification, quantification, and structural elucidation in various matrices. This guide covers hypothetical experimental protocols, predicted fragmentation data, and visual workflows to aid in the analysis of this compound.

Predicted Mass Spectrometry Data

Based on the structure of this compound, the following quantitative data are predicted under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Fragment Identities

| Predicted m/z | Proposed Fragment Ion | Interpretation |

| 173.03 | [M]⁺ / [M+H]⁺ | Molecular Ion (EI) or Protonated Molecule (ESI) |

| 154.02 | [M - F]⁺ | Loss of a fluorine radical |

| 144.03 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom |

| 124.02 | [M - CF₂]⁺ | Loss of the difluoromethylene group |

| 108.03 | [C₆H₄O₂]⁺ | Benzodioxole cation radical |

| 96.04 | [C₆H₄N]⁺ | Aniline cation radical |

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by mass spectrometry is detailed below. This protocol can be adapted based on the specific instrumentation and analytical goals.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and method validation.

-

Matrix Spike (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), spike the matrix with a known concentration of the analyte to assess matrix effects.

Instrumentation and Analytical Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source:

-

Electrospray Ionization (ESI): Operated in positive ion mode for the analysis of the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): 600 L/hr at 350 °C

-

-

Electron Ionization (EI): For generating fragment ions and creating a characteristic mass spectrum.

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

-

-

Chromatography (for LC-MS):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Data Acquisition and Analysis

-

Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500). For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed for higher sensitivity and specificity.

-

Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with theoretical fragmentation patterns.

Visualizations

The following diagrams illustrate the theoretical fragmentation pathway and a general experimental workflow for the mass spectrometry analysis of this compound.

References

The Synthesis, Safety, and Biological Relevance of 4-Amino-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The incorporation of the 2,2-difluoro-1,3-benzodioxole moiety is a key feature in the development of modern therapeutics, particularly in the field of cystic fibrosis treatment. This technical guide provides a comprehensive overview of the material's safety data, a plausible synthetic route with detailed experimental protocols, and an exploration of its role in relevant biological pathways.

Material Safety and Physicochemical Properties

The safe handling of this compound in a laboratory or industrial setting is of paramount importance. The following tables summarize the key safety information and physicochemical properties compiled from various supplier safety data sheets. It is important to note that while comprehensive experimental data for this specific molecule is not publicly available, the provided information is based on data for the compound and closely related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 163449-36-5 | - |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically >96% | [2] |

| Solubility | Not miscible or difficult to mix in water.[3][4] | Soluble in organic solvents. |

| Storage Temperature | Refrigerator | [2] |

Table 2: Toxicological and Safety Data

| Hazard Category | GHS Classification and Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H301: Toxic if swallowed.[2] | P264, P270, P301+P310, P321, P405, P501 |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin.[2] | P280, P302+P352, P312, P361, P363, P405, P501 |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[2] | P261, P271, P304+P340, P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | P264, P280, P305+P351+P338, P337+P313 |

| Signal Word | Danger | [2] |

| Pictograms | Skull and crossbones, Exclamation mark[2] | GHS06, GHS07 |

Table 3: Handling and Transport Information

| Parameter | Value |

| Transport Hazard Class | 6.1 |

| Packing Group | III |

| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) |

| Personal Protective Equipment (PPE) | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.[5] |

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,2-difluoro-1,3-benzodioxole (Nitration)

Methodology: Aromatic nitration is a classic electrophilic aromatic substitution reaction.[6] The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[6]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2 equivalents) to 0 °C in an ice bath.

-

Slowly add 2,2-difluoro-1,3-benzodioxole (1 equivalent) to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 2,2-difluoro-1,3-benzodioxole in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate of 4-Nitro-2,2-difluoro-1,3-benzodioxole is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum to yield the desired nitro compound.

Caption: Synthetic workflow for the nitration of 2,2-difluoro-1,3-benzodioxole.

Step 2: Synthesis of this compound (Reduction)

Methodology: The reduction of an aromatic nitro group to a primary amine is a common transformation in organic synthesis. Several reagents can achieve this, with catalytic hydrogenation being a clean and efficient method.[7]

Experimental Protocol:

-

In a hydrogenation vessel, dissolve the 4-Nitro-2,2-difluoro-1,3-benzodioxole (1 equivalent) synthesized in Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas (H₂).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

References

- 1. byjus.com [byjus.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Frontiers | Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

The Difluoromethylenedioxy Group in Anilines: An In-Depth Technical Guide to its Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethylenedioxy group (-OCF₂O-) stands out as a unique substituent capable of significantly modulating the electronic properties of aromatic systems. When appended to an aniline core, this group is anticipated to exert a distinct influence on the molecule's basicity, nucleophilicity, and overall reactivity, making it a compelling moiety for fine-tuning the characteristics of drug candidates and functional materials.

This technical guide provides a comprehensive overview of the electronic effects of the difluoromethylenedioxy group in aniline derivatives. It details the experimental protocols necessary for quantifying these effects, presents comparative data for related functional groups, and outlines a synthetic pathway for accessing these novel aniline building blocks.

Electronic Effects of the Difluoromethylenedioxy Group: A Qualitative Analysis

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects.[1]

-

Inductive Effect (-I): The two highly electronegative fluorine atoms in the difluoromethylenedioxy group are expected to strongly withdraw electron density through the sigma bonds. This potent electron-withdrawing inductive effect (-I) decreases the electron density of the aniline ring and, consequently, the basicity of the amino group.[2]

-

Resonance Effect (+R): The oxygen atoms of the difluoromethylenedioxy group possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect (+R) would increase the electron density on the aniline ring, particularly at the ortho and para positions, thereby increasing the basicity of the amino group.[1]

The overall electronic effect of the -OCF₂O- group is a balance between its strong -I effect and its +R effect. It is anticipated that the powerful electron-withdrawing nature of the fluorine atoms will make the -I effect dominant, resulting in the difluoromethylenedioxy group being a net electron-withdrawing substituent. This would render difluoromethylenedioxy-substituted anilines less basic than aniline itself.

Quantitative Analysis: Hammett Constants and pKa Values

To quantify the electronic effects of the difluoromethylenedioxy group, the determination of its Hammett substituent constants (σ) and the pKa of the corresponding anilinium ion is essential.[3]

Table 1: Hammett Constants and pKa Values for Aniline and Substituted Anilines

| Substituent (at para-position) | Hammett Constant (σp)[4] | pKa of Conjugate Acid[5] |

| -H | 0.00 | 4.58 |

| -CH₃ | -0.17 | 5.12 |

| -OCH₃ | -0.27 | 5.29 |

| -OCH₂O- (at 3,4-positions) | -0.32 (estimated) | ~4.3 (estimated) |

| -OCF₂O- (at 3,4-positions) | To be determined | To be determined |

| -F | +0.06 | 4.65 |

| -Cl | +0.23 | 3.98 |

| -Br | +0.23 | 3.91 |

| -CF₃ | +0.54 | 3.5 (estimated) |

| -NO₂ | +0.78 | 1.02 |

Experimental Protocols

Synthesis of 3,4-(Difluoromethylenedioxy)aniline

A plausible synthetic route to 3,4-(difluoromethylenedioxy)aniline can be adapted from methods used for similar fluorinated compounds.[6] The proposed synthesis starts from 3,4-dihydroxyaniline (catecholamine).

Step 1: Protection of the Amine Group The amino group of 3,4-dihydroxyaniline is first protected, for example, by acetylation with acetic anhydride to form N-(3,4-dihydroxyphenyl)acetamide.

Step 2: Difluoromethylenation The protected catechol is then reacted with a difluorocarbene source. A common reagent for this transformation is chlorodifluoromethane (Freon 22) in the presence of a base such as sodium hydroxide. This step forms the difluoromethylenedioxy ring.

Step 3: Deprotection of the Amine Group The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the final product, 3,4-(difluoromethylenedioxy)aniline.

Determination of pKa by Potentiometric Titration

The basicity of the aniline derivative is quantified by the pKa of its conjugate acid. A standard method for this determination is potentiometric titration.

Materials:

-

3,4-(Difluoromethylenedioxy)aniline sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of 3,4-(difluoromethylenedioxy)aniline and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is an issue.

-

Add a known excess of standardized HCl solution to protonate the aniline completely.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Hammett Constants (σ)

Hammett constants are typically determined by measuring the effect of the substituent on the equilibrium or rate of a reaction for which the reaction constant (ρ) is known. The ionization of benzoic acids is the standard reaction where ρ is defined as 1.[3]

Procedure Outline:

-

Synthesis of Substituted Benzoic Acids: Synthesize 3-(difluoromethylenedioxy)benzoic acid and 4-(difluoromethylenedioxy)benzoic acid.

-

pKa Determination: Determine the pKa values of these substituted benzoic acids and unsubstituted benzoic acid using potentiometric titration as described above.

-

Calculation of Hammett Constants: The Hammett constants are calculated using the following equations:

-

σ_meta = pKa (benzoic acid) - pKa (3-(difluoromethylenedioxy)benzoic acid)

-

σ_para = pKa (benzoic acid) - pKa (4-(difluoromethylenedioxy)benzoic acid)

-

Caption: Workflow for the determination of Hammett constants.

Conclusion

The difluoromethylenedioxy group presents a fascinating and synthetically accessible substituent for modifying the electronic properties of aniline derivatives. Based on fundamental principles of physical organic chemistry, it is predicted to be a net electron-withdrawing group, thereby decreasing the basicity of the aniline nitrogen. This guide provides the necessary experimental framework for the synthesis of these compounds and the precise quantification of their electronic effects through the determination of pKa and Hammett constants. The data generated from these studies will be invaluable for the rational design of novel pharmaceuticals and advanced materials where fine-tuning of electronic properties is critical for function.

References

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. journaleras.com [journaleras.com]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis involves the nitration of commercially available 2,2-difluoro-1,3-benzodioxole to yield 4-nitro-2,2-difluoro-1,3-benzodioxole, followed by the catalytic hydrogenation of the nitro intermediate to the final product. This method is robust, scalable, and utilizes common laboratory reagents and techniques.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its fluorinated benzodioxole moiety can impart desirable properties such as enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. This document outlines a reliable laboratory-scale procedure for its preparation, providing researchers with a practical guide for obtaining this important synthetic precursor.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Nitration | 2,2-Difluoro-1,3-benzodioxole | 4-Nitro-2,2-difluoro-1,3-benzodioxole | Nitric Acid | Acetic Acid | 15-25 | 12 | ~85-95 | >95 |

| 2 | Reduction | 4-Nitro-2,2-difluoro-1,3-benzodioxole | This compound | H₂, Pd/C | Ethanol | 25 | 4 | >95 | >97 |

Note: Yields are estimates based on typical outcomes for these reaction types and may vary depending on experimental conditions.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,2-difluoro-1,3-benzodioxole

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

Nitric acid (70%)

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-difluoro-1,3-benzodioxole (1 equivalent) in glacial acetic acid.

-

Cool the mixture to 15-20°C using an ice bath.

-

Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature between 15-25°C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 12 hours.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to obtain 4-nitro-2,2-difluoro-1,3-benzodioxole. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

Materials:

-

4-Nitro-2,2-difluoro-1,3-benzodioxole

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite or other filter aid

Procedure:

-

To a hydrogenation flask, add 4-nitro-2,2-difluoro-1,3-benzodioxole (1 equivalent) and ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature for 4 hours or until hydrogen uptake ceases.

-

Upon reaction completion, carefully vent the hydrogen and purge the system with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound as the final product. The product can be further purified by column chromatography if required.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

The Versatile Building Block: 4-Amino-2,2-difluoro-1,3-benzodioxole in Modern Organic Synthesis

For Immediate Release:

Shanghai, China – December 24, 2025 – 4-Amino-2,2-difluoro-1,3-benzodioxole has emerged as a critical starting material and intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, combining a difluorinated methylene bridge with a reactive aniline moiety, offer chemists a powerful tool for introducing the valuable 2,2-difluoro-1,3-benzodioxole scaffold into novel compounds. This building block is particularly noted for its role in the development of therapeutics targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

The primary utility of this compound lies in the reactivity of its aromatic amine group. This functional group serves as a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Key applications include acylation reactions to form amides and Sandmeyer reactions to introduce a diverse range of substituents.

Key Synthetic Applications:

N-Acylation for the Synthesis of Bioactive Amides

The amino group of this compound readily undergoes acylation with acid chlorides or carboxylic acids (using coupling agents) to furnish the corresponding N-aryl amides. This reaction is fundamental in medicinal chemistry, as the resulting amide linkage is a common feature in many drug candidates. The 2,2-difluoro-1,3-benzodioxole moiety in these products often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability.

Table 1: Representative N-Acylation Reaction

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Benzoyl Chloride | N-(2,2-difluoro-1,3-benzodioxol-4-yl)benzamide | Pyridine, CH₂Cl₂, 0 °C to rt, 4h | ~95% (estimated) |

| Cyclopropanecarbonyl chloride | N-(2,2-difluoro-1,3-benzodioxol-4-yl)cyclopropanecarboxamide | Et₃N, CH₂Cl₂, 0 °C to rt, 3h | High (not specified) |

Sandmeyer Reaction for Further Functionalization

The Sandmeyer reaction provides a powerful method to convert the amino group of this compound into a variety of other functional groups, such as halides, nitriles, and hydroxyl groups.[1] This transformation proceeds via a diazonium salt intermediate and significantly expands the synthetic utility of the building block. For instance, conversion to an aryl bromide opens up the possibility of subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds.

Table 2: Potential Sandmeyer Reactions of this compound

| Reagent | Product |

| NaNO₂, HCl; then CuBr | 4-Bromo-2,2-difluoro-1,3-benzodioxole |

| NaNO₂, HBF₄; then heat | 4-Fluoro-2,2-difluoro-1,3-benzodioxole |

| NaNO₂, HCl; then CuCN | 2,2-Difluoro-1,3-benzodioxole-4-carbonitrile |

Experimental Protocols:

Protocol 1: General Procedure for N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq), to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (1.05 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Protocol 2: General Procedure for Sandmeyer Bromination

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr or HCl) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2-1.5 eq) in the corresponding acid (HBr).

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to yield 4-bromo-2,2-difluoro-1,3-benzodioxole.

Application in Drug Development: Targeting CFTR

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in several investigational drugs for the treatment of cystic fibrosis.[2] These molecules act as correctors of the mutant CFTR protein, aiding in its proper folding and trafficking to the cell membrane. The workflow for identifying such drug candidates often involves the synthesis of a library of compounds derived from building blocks like this compound, followed by biological screening.

The CFTR protein is a chloride ion channel in the apical membrane of epithelial cells. In cystic fibrosis, mutations in the CFTR gene lead to a misfolded and non-functional protein, resulting in defective ion transport. Corrector molecules, often containing the 2,2-difluoro-1,3-benzodioxole scaffold, are thought to bind to the misfolded CFTR protein and facilitate its proper folding and trafficking to the cell surface, thereby restoring its function.

References

The Role of 4-Amino-2,2-difluoro-1,3-benzodioxole in the Advancement of CFTR Modulator Drug Discovery

For Immediate Release

[City, State] – [Date] – The fluorinated benzodioxole moiety, specifically 4-Amino-2,2-difluoro-1,3-benzodioxole and its derivatives, has emerged as a critical structural component in the development of novel therapeutics for cystic fibrosis (CF). This application note provides an in-depth overview of its significance in medicinal chemistry, particularly in the creation of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. Detailed protocols for the synthesis of key intermediates and the functional evaluation of final compounds are presented to support researchers in this field.

Cystic fibrosis is a genetic disorder stemming from mutations in the CFTR gene, which encodes for a protein responsible for ion transport across cell membranes. The most common mutation, ΔF508, leads to a misfolded CFTR protein that is prematurely degraded, resulting in diminished ion channel function. Small molecule correctors that can rescue the processing and trafficking of this mutant protein are a cornerstone of modern CF therapy. The 2,2-difluoro-1,3-benzodioxole scaffold has been identified as a privileged structure in this context, enhancing metabolic stability and improving drug-target interactions.[1]

Application in CFTR Corrector Development

The primary application of this compound derivatives is in the development of CFTR correctors. These compounds are designed to bind to the misfolded CFTR protein, facilitating its proper folding and trafficking to the cell surface, thereby restoring its function as a chloride channel.

One of the most prominent examples is the investigational drug ABBV/GLPG-2222 (Galicaftor), a potent CFTR corrector that incorporates the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide moiety.[2][3] This compound has demonstrated significant efficacy in preclinical studies, showcasing the potential of this chemical class.

Quantitative Bioactivity and Pharmacokinetics

The efficacy of CFTR correctors derived from the this compound scaffold is evaluated through various in vitro assays. Key quantitative data for representative compounds are summarized below.

| Compound | Assay | Cell Line | EC50 (nM) | Efficacy (%) | Reference |

| ABBV/GLPG-2222 | CFTR Correction (TECC Assay) | Primary HBE cells (F508del/F508del) | 27 | 141 | [4] |

| Lumacaftor | CFTR Correction (TECC Assay) | Primary HBE cells (F508del/F508del) | 251 | 136 | [4] |

| Tezacaftor | CFTR Correction (TECC Assay) | Primary HBE cells (F508del/F508del) | 586 | 105 | [4] |

Table 1: In Vitro Efficacy of CFTR Correctors. TECC: Transepithelial Chloride Conductance; HBE: Human Bronchial Epithelial. Efficacy is normalized to a control compound.

Understanding the pharmacokinetic properties of these compounds is crucial for their development as oral therapeutics. Tezacaftor, a clinically approved CFTR corrector, provides a relevant example of the pharmacokinetic profile of molecules containing the benzodioxole core.

| Parameter | Value | Species | Route | Reference |

| Metabolism | Primarily by CYP3A4 and CYP3A5 | Human (in vitro) | - | [5] |

| Transporters | Substrate of SLCO1B1 (uptake) and ABCB1 (efflux) | Human (in vitro) | - | [5] |

Table 2: Pharmacokinetic Properties of Tezacaftor.

Experimental Protocols

Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

This carboxylic acid is a key intermediate for the synthesis of many CFTR correctors. A common synthetic route starts from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.

Materials:

-

(2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile

-

1-bromo-2-chloroethane

-

Sodium hydroxide

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., Toluene, Water)

-

Acid for hydrolysis (e.g., Sulfuric acid)

Procedure:

-

Cyclopropanation: To a solution of (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile in a suitable solvent, add an aqueous solution of sodium hydroxide and a phase-transfer catalyst. Add 1-bromo-2-chloroethane dropwise at a controlled temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile.

-

Hydrolysis: Heat the crude nitrile with a strong acid (e.g., concentrated sulfuric acid) in a suitable solvent (e.g., acetic acid/water mixture) at reflux for several hours.

-

Purification: Cool the reaction mixture and pour it into ice water. The product will precipitate. Filter the solid, wash with water until neutral pH, and dry to afford 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.[6]

Amide Coupling for the Synthesis of Bioactive Derivatives

The final bioactive molecules are typically synthesized via an amide coupling reaction between the carboxylic acid intermediate and a suitable amine.

Materials:

-

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

-

Desired amine partner (e.g., a substituted aminochroman)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Activation: To a solution of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid in an anhydrous solvent, add the coupling agent and the non-nucleophilic base. Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.

Signaling Pathways and Experimental Workflows

The primary signaling pathway of interest is the CFTR protein processing and trafficking pathway. Misfolded CFTR (due to mutations like ΔF508) is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. CFTR correctors act to stabilize the protein, allowing it to evade degradation and traffic through the Golgi apparatus to the plasma membrane.

A standard experimental workflow to evaluate the efficacy of a CFTR corrector involves the use of primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface, followed by a functional assessment using an Ussing chamber.

Conclusion

The this compound scaffold is a cornerstone in the modern design of CFTR correctors. Its favorable physicochemical properties contribute to the development of potent and orally bioavailable drugs for the treatment of cystic fibrosis. The protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of the next generation of CFTR modulators.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarboxylicacid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Amide Coupling Reactions with 4-Amino-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,2-difluoro-1,3-benzodioxole is a valuable building block in medicinal chemistry and drug discovery. The presence of the electron-withdrawing 2,2-difluoro-1,3-benzodioxole moiety renders the amine group electron-deficient, which can present challenges for standard amide coupling reactions. However, amides derived from this scaffold are of significant interest, particularly in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a protein implicated in cystic fibrosis.

These application notes provide an overview of suitable amide coupling strategies for this compound, supported by experimental protocols and relevant biological context.

Challenges in Amide Coupling with this compound

The primary challenge in forming amide bonds with this compound lies in the reduced nucleophilicity of the aniline nitrogen. The fluorine atoms on the dioxole ring are strongly electron-withdrawing, which decreases the electron density on the aromatic ring and, consequently, on the amino group. This makes the amine less reactive towards activated carboxylic acids.

To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary to achieve high yields.

Recommended Amide Coupling Reagents

Several classes of coupling reagents have proven effective for coupling electron-deficient anilines. The choice of reagent can significantly impact reaction efficiency, yield, and racemization (for chiral carboxylic acids).

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (Dicyclohexylcarbodiimide) | Commonly used and cost-effective. Often require additives like HOBt to improve efficiency and reduce side reactions. |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient and rapid reactions. Byproducts of BOP are potentially hazardous. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very effective with fast reaction times and low racemization, especially HATU. |

Experimental Protocols

The following protocols are generalized for the amide coupling of this compound with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes a common and cost-effective carbodiimide-based method. The addition of HOBt is crucial for activating the carboxylic acid and minimizing side reactions.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for challenging substrates like electron-deficient anilines.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and purification are similar to Protocol 1.

Visualizing the Workflow

Caption: General workflow for amide coupling reactions.

Application in Drug Discovery: CFTR Modulators

Amides incorporating the 2,2-difluoro-1,3-benzodioxole moiety are key components of certain Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, which is an ion channel.

CFTR modulators are small molecules that can partially restore the function of the mutated CFTR protein. They are broadly classified as:

-

Correctors: These molecules help the misfolded CFTR protein to fold correctly and traffic to the cell surface.

-

Potentiators: These molecules enhance the opening probability (gating) of the CFTR channel at the cell surface.

The 2,2-difluoro-1,3-benzodioxole scaffold has been incorporated into potent CFTR correctors.

CFTR Protein Processing and Corrector Action

Caption: Mechanism of action of CFTR correctors.

Conclusion

Amide coupling reactions with this compound require robust activation methods due to the electron-deficient nature of the amine. Reagents such as HATU and EDC/HOBt provide reliable pathways to synthesize the corresponding amides. These amides are valuable intermediates and final products in drug discovery, most notably in the development of CFTR modulators for the treatment of cystic fibrosis. The protocols and information provided herein serve as a guide for researchers in this field.

Synthesis of Novel CFTR Correctors: An Application Note on the Use of 4-Amino-2,2-difluoro-1,3-benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, focusing on the utilization of a key building block derived from 4-Amino-2,2-difluoro-1,3-benzodioxole. The synthetic strategy detailed herein is for the preparation of a corrector analogous to Tezacaftor (VX-661), a clinically approved drug for the treatment of cystic fibrosis. This protocol outlines a convergent synthesis, involving the preparation of two key intermediates: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid and a functionalized indole core, followed by their amide coupling to yield the final product. This document is intended to guide researchers in the fields of medicinal chemistry and drug development in the synthesis and evaluation of this important class of therapeutic agents.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for regulating fluid and salt balance across epithelial cell membranes. The most common mutation, ΔF508, leads to a misfolded CFTR protein that is prematurely degraded, resulting in reduced channel activity at the cell surface. CFTR correctors are small molecules that can partially rescue the folding and trafficking of mutant CFTR, thereby increasing the amount of functional protein at the cell surface.

The 2,2-difluoro-1,3-benzodioxole moiety is a key pharmacophore in several CFTR modulators. Its unique electronic properties and metabolic stability make it an attractive component in drug design. This protocol focuses on the synthesis of a CFTR corrector that incorporates this privileged scaffold, starting from precursors related to this compound.

Signaling Pathway of CFTR Correction

CFTR correctors, such as Tezacaftor, act as pharmacological chaperones. They are believed to bind to the misfolded ΔF508-CFTR protein during its biosynthesis in the endoplasmic reticulum (ER). This binding stabilizes the protein, allowing it to escape the ER-associated degradation (ERAD) pathway and traffic to the Golgi apparatus for further processing and eventual insertion into the cell membrane. Once at the cell surface, the corrected CFTR channel can be activated by potentiators, leading to increased chloride ion transport.

Experimental Protocols

The synthesis of the target CFTR corrector is achieved through a convergent route, which is depicted in the workflow below. This involves the independent synthesis of two key fragments, followed by their coupling and final deprotection steps.

Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (Fragment A)

Step 1: Synthesis of (2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile

This step involves a palladium-catalyzed decarboxylative arylation.

| Reagent/Solvent | Molar Eq. | Purity | Source |

| 5-bromo-2,2-difluoro-1,3-benzodioxole | 1.0 | >98% | Commercial |

| Ethyl cyanoacetate | 1.2 | >99% | Commercial |

| Palladium(II) acetate | 0.05 | >98% | Commercial |

| Bulky phosphine ligand (e.g., SPhos) | 0.1 | >98% | Commercial |

| Potassium carbonate (K₂CO₃) | 2.0 | >99% | Commercial |

| Toluene | - | Anhydrous | Commercial |

Protocol:

-

To an oven-dried flask, add 5-bromo-2,2-difluoro-1,3-benzodioxole, palladium(II) acetate, the phosphine ligand, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene, followed by ethyl cyanoacetate via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-